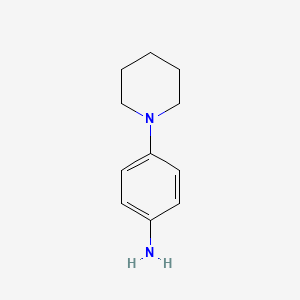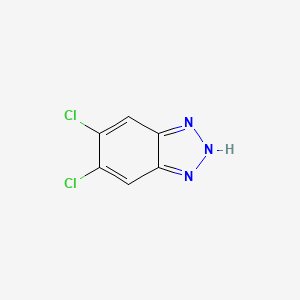
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₃H₈N₂O₃ It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and features a carboxylic acid group at the 3-position and a keto group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction forms the phenanthroline core, which is then further functionalized to introduce the keto and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The scalability of the Skraup reaction and subsequent functionalization steps would be critical for industrial production.
化学反応の分析
Types of Reactions
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
科学的研究の応用
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
作用機序
The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit or modulate the activity of metal-dependent enzymes and proteins. The compound’s aromatic structure also allows for π-π interactions, which can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound without the keto and carboxylic acid groups.
4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: A derivative with a hydroxyl group instead of a keto group.
3-Acetyl-1H-1,10-phenanthroline-4-one: A compound with an acetyl group at the 3-position.
Uniqueness
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to the presence of both a keto and a carboxylic acid group, which enhances its ability to participate in a variety of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in coordination chemistry and materials science .
特性
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53946-49-9 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)





![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)
